molecular formula C25H36N2O5 B6330330 Z-L-Pyroglutamic acid dicyclohexylammonium salt CAS No. 38596-35-9

Z-L-Pyroglutamic acid dicyclohexylammonium salt

Cat. No.: B6330330
CAS No.: 38596-35-9
M. Wt: 444.6 g/mol
InChI Key: YZBYZSRZSLSPSI-PPHPATTJSA-N
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Description

Contextualization within Chiral Amino Acid Derivatives

Chiral amino acid derivatives are fundamental building blocks in organic synthesis, particularly for the construction of enantiomerically pure molecules. spectrumchemical.com L-pyroglutamic acid, a cyclic derivative of L-glutamic acid, is a readily available and inexpensive chiral starting material. researchgate.net The inherent chirality of L-pyroglutamic acid is leveraged in the synthesis of a wide array of complex molecules. researchgate.net

The introduction of the benzyloxycarbonyl (Z) group protects the nitrogen atom of the pyroglutamic acid ring, preventing its participation in unwanted side reactions and allowing for selective transformations at other positions of the molecule. The dicyclohexylammonium (B1228976) salt form further stabilizes this protected amino acid derivative, making it less hygroscopic and easier to handle and store compared to the free acid.

Significance as a Stereochemically Defined Synthetic Intermediate

The primary significance of Z-L-Pyroglutamic acid dicyclohexylammonium salt lies in its role as a stereochemically defined synthetic intermediate. The fixed L-configuration at the chiral center of the pyroglutamic acid ring is preserved throughout its synthetic transformations, allowing for the transfer of chirality to the target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

The Z-protecting group can be selectively removed under specific conditions, typically through hydrogenolysis, revealing the free amine for further functionalization, such as peptide bond formation. This controlled deprotection is a key step in the elaboration of the molecular framework.

Overview of Academic Research Domains

The utility of this compound and its parent compound, Z-L-pyroglutamic acid, extends across several domains of academic research:

Asymmetric Synthesis of Natural Products: Pyroglutamic acid derivatives are valuable precursors in the total synthesis of various natural products. researchgate.net Their rigid, chiral scaffold allows for the stereocontrolled introduction of new stereocenters.

Medicinal Chemistry and Drug Discovery: The pyroglutamic acid core is a feature in a number of biologically active molecules. Synthetic strategies often employ derivatives like the Z-protected salt to construct novel analogues for structure-activity relationship (SAR) studies. For instance, pyroglutamic acid derivatives have been investigated for their potential as antagonists for certain receptors implicated in neurodegenerative diseases. nih.gov

Peptide Chemistry: While the Boc-protected analogue is more commonly cited, the principle of using protected pyroglutamic acid derivatives is central to the synthesis of peptides containing an N-terminal pyroglutamyl residue. chemimpex.comnih.gov The Z-protected form serves a similar purpose, where the protecting group can be removed to allow for peptide coupling.

Development of Chiral Ligands and Catalysts: The chiral backbone of pyroglutamic acid can be incorporated into the design of new ligands for asymmetric catalysis, where the stereochemical information from the starting material influences the stereochemical outcome of a catalyzed reaction.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5.C12H23N/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-5,10H,6-8H2,(H,16,17);11-13H,1-10H2/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBYZSRZSLSPSI-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1CC(=O)N([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Z L Pyroglutamic Acid Dicyclohexylammonium Salt

Precursor Synthesis of L-Pyroglutamic Acid

The synthesis of L-Pyroglutamic acid, a derivative of the amino acid glutamic acid, is a well-established process in organic chemistry. It can be achieved through several pathways, including thermal, acid-catalyzed, multicomponent, and enzymatic methods.

Thermal Cyclodehydration of L-Glutamic Acid

The formation of pyroglutamic acid from L-glutamic acid can be induced by heat. This process, known as thermal cyclodehydration, involves heating glutamic acid to a high temperature, typically around 180°C, which results in the intramolecular condensation and the loss of a water molecule. wikipedia.orgnih.gov While the thermal transformation is a known phenomenon, the precise temperature at which it occurs has been a subject of investigation. nih.gov

Systematic studies involving thermal analysis and hot-stage microscopy have been conducted to understand this transition better. nih.gov One method involves heating L-glutamic acid in an ethanol (B145695) system to between 88 and 100°C. google.com This process is considered a closed system and is suitable for industrial production, yielding high-purity L-pyroglutamic acid. google.com The reaction is driven by the formation of a stable five-membered lactam ring. researchgate.net

MethodTemperatureKey FeaturesReference
Direct Heating~180°CLoss of a water molecule to form the lactam ring. wikipedia.orgnih.gov
Heating in Ethanol88-100°CClosed system, yields high-purity product. google.com

Acid-Catalyzed Cyclization Processes from Glutamic Acid Derivatives

Acid catalysis provides an alternative and often more controlled method for the cyclization of L-glutamic acid and its derivatives. thieme-connect.de This approach can be more efficient than thermal methods alone. The use of a dehydration catalyst like concentrated sulfuric acid in an ethanol system can accelerate the reaction at lower temperatures, which helps prevent racemization. google.com

Another approach involves the use of a strongly acidic cation-exchange resin. In this method, an aqueous solution of pyroglutamic acid is heated with the resin, which catalyzes the conversion to glutamic acid and then adsorbs the product. google.com The glutamic acid can then be recovered from the resin. google.com The kinetics of acid-catalyzed cyclization have been studied in detail, highlighting the effect of the catalyst on the reaction rate. thieme-connect.de

CatalystSystemTemperatureAdvantagesReference
Concentrated H₂SO₄Ethanol88-95°CAccelerates reaction, prevents racemization. google.com
Cation-Exchange ResinAqueous60-140°CProduct is adsorbed for easy separation. google.com

Multicomponent Reaction Sequences for Pyroglutamic Acid Derivatives

Multicomponent reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like pyroglutamic acid derivatives in a single step from three or more starting materials. rsc.orgclockss.org These reactions are highly efficient as they reduce the number of synthetic steps, saving time and resources.

One notable MCR is the Ugi reaction, which can be used to synthesize quaternary (α-substituted) pyroglutamic acid from a β-keto acid. clockss.org Another novel method involves a one-pot reaction of Meldrum's acid, an aldehyde, and a Schiff's base, which proceeds through a Knoevenagel–Michael-hydrolysis-lactamization domino sequence to yield 3-substituted pyroglutamic acid derivatives under mild conditions. rsc.orgrsc.org

Enzymatic Routes to L-Pyroglutamic Acid from Glutamine or Glutamic Acid

Nature provides an elegant and highly specific method for the formation of pyroglutamic acid through enzymatic catalysis. In biological systems, N-terminal glutamine and glutamic acid residues can be converted to pyroglutamate (B8496135). wikipedia.org This conversion can occur spontaneously or be catalyzed by enzymes known as glutaminyl cyclases. google.comresearchgate.net

The enzymatic formation of N-terminal pyroglutamic acid from glutamic acid is suggested to be an enzymatic process rather than a spontaneous one, as free glutamic acid does not cyclize as readily as glutamine. nih.govresearchgate.net In living cells, pyroglutamic acid is derived from glutathione (B108866) via the enzyme γ-glutamyl cyclotransferase. wikipedia.org The enzyme 5-oxoprolinase catalyzes the reverse reaction, converting pyroglutamic acid back into glutamic acid. thieme-connect.de These enzymatic routes are crucial in many biological processes, including the post-translational modification of proteins and peptides. thieme-connect.de

Introduction of the Benzyloxycarbonyl (Z) Protecting Group

In peptide synthesis and other organic transformations, it is often necessary to protect the amino group of an amino acid to prevent unwanted side reactions. The benzyloxycarbonyl (Z or Cbz) group is a widely used temporary protecting group for this purpose. bachem.com

N-Protection Strategies for L-Pyroglutamic Acid

The nitrogen atom in the pyroglutamic acid ring is part of an amide (a lactam) and is therefore less nucleophilic and more difficult to acylate than a free amine. thieme-connect.de However, N-protection is still desirable to improve solubility and for specific synthetic strategies. thieme-connect.deresearchgate.net

Cyclization of N-Benzyloxycarbonyl-L-Glutamic Acid Anhydrides

The synthesis of N-protected pyroglutamic acid derivatives frequently begins with the corresponding N-protected glutamic acid. A key method involves the formation of an anhydride (B1165640) from N-benzyloxycarbonyl-L-glutamic acid (Z-L-Glu-OH), which then undergoes intramolecular cyclization. This reaction transforms the linear glutamic acid backbone into the five-membered lactam ring characteristic of pyroglutamic acid.

The process is typically initiated by treating Z-L-Glu-OH with a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate solvent like tetrahydrofuran (B95107) (THF) to yield the Z-L-glutamic acid anhydride. This anhydride is a reactive intermediate primed for cyclization. The subsequent exposure of this anhydride to dicyclohexylamine (B1670486) (DCHA) not only catalyzes the ring-closing reaction to form the pyroglutamate but also concurrently forms the dicyclohexylammonium (B1228976) salt, which often precipitates from the reaction mixture, facilitating its isolation.

Reactant Reagent Product Reference
N-Benzyloxycarbonyl-L-Glutamic AcidDicyclohexylcarbodiimide (DCC)N-Benzyloxycarbonyl-L-Glutamic Acid Anhydride
N-Benzyloxycarbonyl-L-Glutamic Acid AnhydrideDicyclohexylamine (DCHA)Z-L-Pyroglutamic acid dicyclohexylammonium salt

Formation and Utility of the Dicyclohexylammonium Salt

The conversion of Z-L-Pyroglutamic acid into its dicyclohexylammonium salt is a strategic step in its synthesis and application. This salt form offers several advantages over the free acid, particularly concerning its physical properties and ease of handling during synthetic procedures.

Dicyclohexylamine (DCHA) plays a dual role in the synthesis of this compound from the corresponding glutamic acid anhydride. Firstly, it acts as a base to catalyze the intramolecular cyclization of the anhydride to form the pyroglutamic acid ring. Secondly, it reacts with the newly formed carboxylic acid group of the Z-L-Pyroglutamic acid to form a stable ammonium (B1175870) salt.

This salt formation is highly advantageous for isolation. The this compound is typically a crystalline solid with limited solubility in common organic solvents like diethyl ether. Consequently, it precipitates directly from the reaction mixture. This allows for a simple and efficient isolation process, often involving just filtration and washing of the solid product, thereby avoiding complex extraction or chromatographic purification steps at this stage.

The formation of the dicyclohexylammonium salt significantly enhances the stability of the compound. As a stable, crystalline solid, it is less prone to degradation during storage and handling compared to the potentially oily or less stable free acid. This salt form is also utilized to improve the solubility characteristics of the molecule in certain contexts, making it a versatile intermediate for peptide synthesis and other organic transformations. The improved physical properties facilitate more precise and efficient coupling reactions, which is critical in the development of therapeutic agents. The use of co-crystals and salts to improve the physicochemical properties, such as solubility and dissolution rate, is a recognized strategy in pharmaceutical development.

High purity is essential for chiral building blocks in synthesis. This compound is readily purified by recrystallization. Common solvent systems reported for this purpose include chloroform/diethyl ether or methanol. Another effective method involves dissolving the salt in a solvent like ethanol and then carefully adding an anti-solvent such as petroleum ether to induce crystallization, yielding a product of high purity. The general procedure involves filtering off the crude salt, washing it thoroughly with a solvent in which it is sparingly soluble (e.g., diethyl ether), and then recrystallizing from an appropriate solvent pair to remove any unreacted starting materials or by-products.

Purification Step Solvent/Solvent System Purpose Reference
WashingDiethyl EtherRemove soluble impurities
RecrystallizationChloroform/Diethyl EtherHigh-purity crystallization
RecrystallizationMethanolHigh-purity crystallization
RecrystallizationEthanol/Petroleum EtherHigh-purity crystallization

Derivatization and Further Functionalization Reactions

Z-L-Pyroglutamic acid serves as a versatile scaffold for generating a wide array of more complex molecules. The pyrrolidone ring itself, along with its functional groups, can be selectively modified to produce novel structures.

The five-membered pyrrolidone ring of pyroglutamic acid is not merely a passive scaffold but can be actively involved in chemical transformations. Its structure allows for diastereocontrolled modifications, enabling the synthesis of conformationally constrained glutamate (B1630785) analogues and other complex heterocyclic systems.

One significant transformation is the reduction of the lactam carbonyl group. Depending on the reagents and conditions, this can lead to the formation of proline or pyroglutaminol derivatives. Furthermore, the pyrrolidone ring can be a template for conjugate additions and substitution reactions to introduce new stereocenters. More drastic modifications include the conversion of pyroglutamic acid into 2-pyrrolidone through processes involving hydrogenation and subsequent decarbonylation, often using ruthenium-based catalysts. The nitrogen atom of the lactam can also be functionalized, for instance, through N-alkylation, to introduce further diversity. The inherent stereochemistry and conformational rigidity of the pyrrolidone scaffold make it a valuable element in drug discovery for controlling the three-dimensional shape of bioactive molecules.

Functional Group Interconversions on the Carboxylic Acid Moiety

The primary role of the dicyclohexylammonium salt in this compound is to protect the carboxylic acid, enhance stability, and facilitate purification. bachem.com For the carboxylic acid to participate in further reactions, it must first be converted back to its free acid form, Z-L-Pyroglutamic acid. bachem.compeptide.com

Liberation of the Free Carboxylic Acid

The conversion of the DCHA salt to the free acid is a prerequisite for most subsequent transformations. bachem.com A standard laboratory procedure involves an acid-base extraction. The DCHA salt is suspended in an organic solvent, such as ethyl acetate, and treated with an aqueous acid solution, typically 10% phosphoric acid. bachem.com The use of phosphoric or sulfuric acid is recommended over hydrochloric acid, as dicyclohexylamine can form a sparingly soluble chloride salt. bachem.com The protonated carboxylic acid remains in the organic phase, while the dicyclohexylamine is extracted into the aqueous acidic phase as its corresponding salt. After separation and washing, the organic layer is dried and evaporated to yield the free Z-L-Pyroglutamic acid, usually as an oil or solid. bachem.com

Amide Bond Formation (Peptide Coupling)

Once the free carboxylic acid is obtained, the most significant functional group interconversion is its transformation into an amide via peptide coupling reactions. This is fundamental in the synthesis of peptides where the pyroglutamate (pGlu) residue is at the N-terminus. thieme-connect.de The process involves the activation of the carboxylic acid group to make it susceptible to nucleophilic attack by the amino group of another amino acid or peptide. americanpeptidesociety.org A wide array of coupling reagents has been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization. bachem.com

Common coupling strategies include:

Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. americanpeptidesociety.org To suppress racemization and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. americanpeptidesociety.orgbachem.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are highly effective. They convert the carboxylic acid into an active HOBt ester, leading to high coupling rates with minimal side reactions. bachem.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also popular for their high efficiency and rapid reaction times. bachem.com

The choice of reagent and conditions depends on factors such as the specific amino acids being coupled and the scale of the synthesis. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesMechanism/CharacteristicsCommon Additives
CarbodiimidesDCC, DICForms reactive O-acylisourea intermediate. Cost-effective.HOBt, HOAt
Phosphonium SaltsBOP, PyBOP, PyBrOPForms active esters. High reactivity and good solubility.-
Aminium/Uronium SaltsHBTU, TBTU, HATUHigh coupling rates, requires a non-nucleophilic base (e.g., DIPEA).-

Regioselective and Diastereoselective Transformations

The inherent chirality of the L-pyroglutamic acid backbone makes it a valuable chiral building block for asymmetric synthesis. mdpi.comrsc.org After conversion from the DCHA salt, the Z-L-pyroglutamic acid can be derivatized and used in reactions where the existing stereocenter at C2 directs the stereochemical outcome of transformations at other positions on the pyrrolidinone ring.

Diastereoselective Alkylation

The enolate derived from N-protected pyroglutamic acid esters can undergo highly diastereoselective alkylation. For instance, research has demonstrated the formation of a quaternary stereocenter at the C3 position. In one study, the synthesis of an intermediate for the natural sweetener (-)-Monatin was achieved through a highly diastereoselective alkylation of a pyroglutamate derivative. researchgate.net The chiral scaffold of the pyroglutamate ring effectively controlled the facial approach of the electrophile, leading to the formation of one diastereomer preferentially. researchgate.net

Diastereoselective Michael Additions

The pyroglutamate skeleton is also employed in diastereoselective conjugate additions. A new methodology for the asymmetric synthesis of enantiomerically enriched 3-aroyl pyroglutamic acid derivatives was developed using a highly diastereoselective tandem aza-Michael addition. mdpi.com This approach allows for the introduction of substituents at the C3 position with high stereocontrol, furnishing substituted pyroglutamic acids without loss of stereochemical integrity. mdpi.com Further research has shown that double Michael reactions of amide-tethered diacids with alkynones can produce highly functionalized pyroglutamic acid derivatives, with metal salts playing a key role in enhancing diastereoselectivity. nih.gov

Diastereoselective Radical Additions

The pyroglutamate ring system can be modified to include an exocyclic methylene (B1212753) group, which can then participate in diastereoselective radical additions. Studies on α-methylene-γ-lactams derived from pyroglutamic acid have shown that radical additions can proceed with high cis- or trans-selectivity, depending on the reaction conditions and the N-protecting group. nih.gov The use of Lewis acids can induce chelation control, where the Lewis acid coordinates to the carbonyl groups of the lactam and the N-protecting group, directing the attack of the radical from the less hindered face and yielding high diastereoselectivity. nih.gov

Table 2: Examples of Stereoselective Transformations on Pyroglutamate Derivatives
Transformation TypePosition of ModificationKey StrategyStereochemical Outcome
AlkylationC3Alkylation of a pyroglutamate-derived enolate with an indole-based electrophile. researchgate.netHigh diastereoselectivity, formation of a quaternary center.
Aza-Michael AdditionC3Tandem aza-Michael addition and crystallization-induced diastereomer transformation. mdpi.comHigh diastereoselectivity (e.g., d.r. > 99:1).
Radical AdditionC3 (α-position to lactam carbonyl)Lewis acid-mediated chelation control in radical addition to an α-methylene-γ-lactam. nih.govHigh cis- or trans-selectivity depending on conditions.

Applications of Z L Pyroglutamic Acid Dicyclohexylammonium Salt in Asymmetric Organic Synthesis

Chiral Auxiliary and Building Block in Enantioselective Synthesis

The inherent chirality and rigid cyclic structure of the pyroglutamate (B8496135) core make it an excellent scaffold for controlling stereochemistry in chemical reactions. It serves both as a chiral auxiliary, guiding the formation of new stereocenters, and as a direct building block that is incorporated into the final target molecule. semanticscholar.orgresearchgate.net Its two distinct carbonyl groups—a lactam and a carboxylic acid—along with a lactam nitrogen, offer multiple points for chemical modification, opening avenues for diverse synthetic transformations. researchgate.net

Z-L-Pyroglutamic acid dicyclohexylammonium (B1228976) salt is instrumental in the synthesis of enantiomerically pure intermediates required for constructing complex molecules. The pyroglutamic acid framework can be strategically modified and opened to generate a variety of chiral synthons. For instance, it is a common starting material for creating substituted prolines, glutamic acids, and other non-proteinogenic amino acids that are crucial for developing peptide-based drugs and peptidomimetics. arizona.edu

Researchers have developed methodologies for the asymmetric synthesis of β-substituted pyroglutamic acids through processes like Michael addition reactions, where the chiral scaffold of pyroglutamic acid derivatives directs the approach of nucleophiles to achieve high diastereoselectivity. arizona.eduresearchgate.net These substituted pyroglutamates can then be converted into the corresponding glutamic acids via hydrolysis or reduced to form proline analogues, providing access to a family of optically active compounds from a single precursor. arizona.edu This strategy has been employed in the synthesis of intermediates for bioactive natural products and pharmaceuticals, including ACE inhibitors. researchgate.net

Table 1: Examples of Complex Molecules/Intermediates Synthesized from Pyroglutamic Acid

Target Molecule/Intermediate Synthetic Approach Key Transformation Reference
Optically Active β-Arginine Multi-step synthesis from (S)-pyroglutamic acid One-carbon homologation and nitrile hydration clockss.org
Conformationally Constrained Lysine Analogues Synthesis from a bicyclic lactam derived from pyroglutamic acid Stereoselective functionalization of the bicyclic scaffold rsc.org
(+)-Batzellaside B Intermediate Asymmetric synthesis from L-pyroglutamic acid Sharpless asymmetric dihydroxylation researchgate.net

The pyroglutamate structure is itself a chiral heterocycle, and it serves as a powerful precursor for the synthesis of other complex heterocyclic systems. Its rigid conformation allows for a high degree of stereochemical control during synthetic manipulations. researchgate.net

A key application is the synthesis of substituted prolines and bicyclic lactams. By selectively reducing the lactam carbonyl or the carboxylic acid group, pyroglutamic acid can be converted into chiral proline derivatives or pyroglutaminols, respectively. researchgate.net These transformations are fundamental in creating conformationally constrained amino acid analogues. rsc.org For example, bicyclic lactams derived from pyroglutamic acid have been used as scaffolds to synthesize analogues of lysine, ornithine, and glutamine with controlled stereochemistry. rsc.org Furthermore, methodologies have been developed for the enantioselective synthesis of 3-aroyl pyroglutamic acid derivatives through a sequence involving aza-Michael addition followed by a base-catalyzed 5-exo-tet cyclization. semanticscholar.orgmdpi.com

Role in Advanced Peptide Chemistry

In peptide chemistry, controlling the sequence and stereochemistry of amino acids is paramount. Z-L-Pyroglutamic acid dicyclohexylammonium salt plays a significant role in this field, primarily through the use of its N-protected form, Z-L-Pyroglutamic acid (Z-pGlu-OH).

The protection of the α-amino group is a critical step in peptide synthesis to prevent unwanted polymerization and side reactions during the coupling of amino acid residues. nih.govspringernature.com The benzyloxycarbonyl (Z or Cbz) group is a well-established N-protecting group in solution-phase peptide synthesis. peptide.com Z-L-Pyroglutamic acid is essentially L-pyroglutamic acid where the lactam nitrogen is protected by a benzyloxycarbonyl group.

The synthesis of N-protected pyroglutamic acid derivatives, such as Z-pGlu-OH, typically involves the cyclization of the corresponding N-protected glutamic acid. thieme-connect.de For instance, exposing Z-protected glutamic acid anhydride (B1165640) to dicyclohexylamine (B1670486) (DCHA) can catalyze the cyclization to form the desired Z-pGlu-OH, which can be isolated as its dicyclohexylammonium salt. thieme-connect.de This N-protection is crucial because the amide nitrogen within the pyroglutamate ring is generally difficult to acylate under standard conditions. thieme-connect.de While protection isn't always mandatory, it can improve solubility and prevent potential side reactions, making the subsequent coupling steps more efficient. thieme-connect.deresearchgate.net

Maintaining stereochemical integrity is a major challenge in peptide synthesis, as racemization can occur during amino acid activation and coupling. Using chiral building blocks like Z-L-Pyroglutamic acid helps preserve the desired stereochemistry. The inherent L-configuration of the starting material ensures that the pyroglutamyl unit is incorporated into the peptide chain with the correct orientation.

The rigid cyclic structure of pyroglutamic acid can influence the conformation of the growing peptide chain, which is a key aspect of designing peptides with specific secondary structures like helices or turns. nih.gov While specific studies on the direct influence of this compound on heterochiral coupling preferences are not detailed, the use of stereochemically constrained residues is a known strategy to guide peptide folding and structure. nih.govrsc.org The defined stereochemistry of the pyroglutamic acid residue is crucial for the final structure and biological activity of the peptide.

Many biologically active peptides and proteins naturally contain an N-terminal pyroglutamyl (pGlu) residue. thieme-connect.de This modification protects the peptide from degradation by aminopeptidases. Z-L-Pyroglutamic acid is a direct precursor for introducing this pGlu moiety at the N-terminus of a synthetic peptide.

The synthesis is typically achieved by coupling Z-pGlu-OH (often generated from its dicyclohexylammonium salt) to the free N-terminus of a peptide chain using standard coupling reagents. thieme-connect.de However, this process is not without challenges. Side reactions can occur, such as the formation of a pyroglutamylglutamine diketopiperazine byproduct when coupling pyroglutamic acid active esters to glutaminyl-proline derivatives. nih.gov

Table 2: Research Findings in Pyroglutamyl Peptide Synthesis

Finding Description Implication for Synthesis Reference
Side Reaction in Coupling Coupling of Z-pGlu-OPfp with Gln-Pro-NH2 led to ~60% formation of a diketopiperazine (DKP) byproduct. Highlights the need to carefully select coupling strategies and purification methods to avoid unwanted side products. thieme-connect.de
Synthesis of N-Protected pGlu Z-pGlu-OH is typically synthesized via cyclization of Z-Glu anhydride, catalyzed by DCHA. This provides a reliable route to the key building block needed for introducing the pGlu residue. thieme-connect.de

The versatility of pyroglutamic acid also allows for the synthesis of peptidomimetics, where its rigid scaffold is used to mimic specific peptide conformations, which is essential for structure-activity relationship studies. arizona.edu

Investigations into Side Reactions in Peptide Synthesis

In peptide synthesis, the formation of undesired byproducts can significantly lower the yield and purity of the target peptide. One common and often overlooked side reaction is the formation of a pyroglutamyl (pGlu) residue at the N-terminus of a peptide chain. eurekalert.orgresearchgate.net This occurs through the intramolecular cyclization of an N-terminal L-glutamine or L-glutamic acid residue. nih.govpeptide.com

The reaction involves a nucleophilic attack of the terminal amino group on the side-chain amide (from glutamine) or carboxyl group (from glutamic acid), leading to the formation of the five-membered lactam ring of pyroglutamic acid. researchgate.net This process can occur spontaneously, especially under thermal stress, or be catalyzed by acidic or basic conditions present during synthesis and deprotection steps. eurekalert.orgpeptide.com The conversion to a pyroglutamyl residue results in the loss of the N-terminal primary amine, effectively capping the peptide chain and preventing further elongation.

Another related side reaction involves the condensation of a pyroglutamic acid active ester with certain amino acid derivatives, such as C-protected glutaminyl-proline, which can lead to the formation of pyroglutamylglutamine diketopiperazine byproducts. nih.gov Research has shown that factors like pH and temperature significantly influence the rate of pyroglutamate formation. eurekalert.orgresearchgate.net For instance, base-catalyzed cyclization of N-terminal glutamine is a known issue, and strategies to mitigate this include the addition of reagents like HOBt during deprotection steps. peptide.com

Table 1: Common Side Reactions Involving Pyroglutamic Acid Formation in Peptide Synthesis
Side ReactionPrecursor ResidueDescriptionContributing Factors
N-Terminal Pyroglutamyl (pGlu) FormationL-Glutamine or L-Glutamic AcidIntramolecular cyclization of the N-terminal residue to form a five-membered lactam ring, capping the peptide. researchgate.netnih.govHeat, acidic or basic conditions during synthesis and deprotection. eurekalert.orgpeptide.com
Diketopiperazine FormationPyroglutamic acid active ester + Gln/Asn-Pro derivativesCondensation leading to the formation of cyclic dipeptide byproducts. nih.govthieme-connect.deUse of active esters of pyroglutamic acid in specific coupling steps. nih.gov

Investigations in Chiral Catalysis

The inherent chirality and structural rigidity of the pyroglutamic acid framework make it an excellent scaffold for the development of chiral catalysts. researchgate.net By liberating the free acid from its dicyclohexylammonium salt, Z-L-Pyroglutamic acid can be employed directly or modified to create sophisticated catalytic systems for enantioselective transformations.

Chiral Brønsted acids are powerful tools in organocatalysis, capable of activating substrates through protonation or hydrogen bonding to create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.netrsc.org Chiral carboxylic acids, with pKa values intermediate between typical hydrogen bond donors and stronger phosphoric acids, have emerged as a distinct and effective class of Brønsted acid catalysts. rsc.org

Z-L-Pyroglutamic acid, as a chiral carboxylic acid, fits within this catalyst class. The catalytic cycle typically involves the proton of the carboxylic acid activating an electrophile (e.g., an imine or a carbonyl group) via hydrogen bonding. This interaction lowers the electrophile's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. Simultaneously, the chiral backbone of the pyroglutamic acid and its N-protecting group (the Z-group) create a sterically defined pocket that forces the nucleophile to approach from a specific face, resulting in the preferential formation of one enantiomer of the product.

Table 2: Principles of Z-L-Pyroglutamic Acid in Brønsted Acid Catalysis
Catalyst ComponentRole in CatalysisMechanism of Action
Carboxylic Acid ProtonElectrophile ActivationForms a hydrogen bond with the substrate (e.g., imine, carbonyl), increasing its reactivity. rsc.org
Chiral Pyroglutamate ScaffoldEnantiocontrolCreates a defined chiral environment around the activated substrate, directing the nucleophilic attack.
N-Carbobenzyloxy (Z) GroupSteric InfluenceContributes to the shape of the chiral pocket, enhancing facial discrimination.

The pyroglutamic acid skeleton is a versatile platform for designing chiral ligands for transition metal catalysis. The carboxylate group and the lactam carbonyl can act as bidentate or monodentate coordinating sites for a metal center. When a derivative of Z-L-pyroglutamic acid coordinates to a metal (such as silver, palladium, or copper), it forms a chiral metal complex that can catalyze a wide range of enantioselective reactions. nih.gov

In these transformations, the substrate coordinates to the metal center, and the chiral ligand environment dictates the stereochemical course of the reaction. The steric and electronic properties of the ligand, which can be fine-tuned by modifying the N-protecting group or other positions on the ring, are crucial for achieving high levels of enantioselectivity. Examples of such transformations include conjugate additions, aldol (B89426) reactions, and cycloadditions, which are fundamental for constructing complex chiral molecules. nih.govresearchgate.net

Enantioselective C-H functionalization is a cutting-edge area of organic synthesis that aims to form new bonds directly from ubiquitous C-H bonds, bypassing the need for pre-functionalized starting materials. mdpi.com This powerful strategy often relies on transition metal catalysts, such as palladium or rhodium, guided by a directing group on the substrate and a chiral ligand to control stereoselectivity. acs.org

Amino acid derivatives have proven to be effective chiral ligands in this context, where the carboxylate and the protected amine can coordinate to the metal catalyst. mdpi.comnih.gov A landmark study demonstrated the stereospecific palladium-catalyzed C-H arylation at the C3 position of pyroglutamic acid derivatives themselves, using an 8-aminoquinoline (B160924) directing group. acs.org This work highlights the capacity of the pyroglutamic acid scaffold to participate in and be constructed via C-H activation methods.

In a catalytic role, ligands derived from Z-L-pyroglutamic acid could be used to induce enantioselectivity. The ligand would form a chiral complex with the metal, which then coordinates to the substrate's directing group. In the subsequent C-H activation and bond-forming steps, the chiral ligand environment around the metal center would control the facial selectivity, leading to the formation of an enantioenriched product.

Table 3: Components of a Hypothetical Enantioselective C-H Functionalization System Using a Pyroglutamate-Derived Ligand
ComponentFunctionExample
Metal CatalystMediates C-H bond cleavage and new bond formation.Palladium(II) Acetate
Chiral LigandInduces enantioselectivity by creating a chiral environment.N-modified Z-L-Pyroglutamic Acid derivative
SubstrateMolecule containing the C-H bond to be functionalized.An aliphatic amide or carboxylic acid derivative
Directing GroupPositions the metal catalyst near the target C-H bond. acs.org8-Aminoquinoline or Pyridine
Coupling PartnerSource of the new functional group.Aryl Iodide or Boronic Acid

Mechanistic Investigations and Reaction Pathway Elucidation

Studies on the Cyclization Mechanisms of Pyroglutamic Acid Formation

The formation of the pyroglutamic acid ring system is a critical step in the synthesis of Z-L-Pyroglutamic acid. This transformation proceeds via an intramolecular cyclization of Z-L-glutamic acid. The reaction is essentially an intramolecular nucleophilic acyl substitution, where the N-protected amine group attacks the γ-carboxylic acid group, leading to the formation of a five-membered lactam ring and the elimination of a water molecule.

The presence of the N-benzyloxycarbonyl (Z) protecting group is crucial. It prevents intermolecular side reactions, such as polymerization, and modulates the nucleophilicity of the amino group. The cyclization can be promoted under either acidic or basic conditions, or simply by heating.

Acid-Catalyzed Mechanism: Under acidic conditions, the γ-carboxylic acid is protonated, which activates the carbonyl carbon towards nucleophilic attack by the weakly nucleophilic nitrogen of the Z-protected amine.

Base-Catalyzed Mechanism: In the presence of a base, the carboxylic acid is deprotonated to a carboxylate, which is less reactive. However, the conditions might also affect the protecting group or other parts of the molecule. More commonly, thermal cyclization is employed for N-protected amino acids.

Thermal Cyclization: Heating Z-L-glutamic acid can provide the necessary energy to overcome the activation barrier for the intramolecular reaction, leading to the formation of Z-L-pyroglutamic acid. This is a common method for preparing pyroglutamic acid derivatives. researchgate.net

The rate of this non-enzymatic cyclization is influenced by factors such as pH and temperature. nih.gov Studies on the cyclization of N-terminal glutamic acid residues in peptides have shown that the reaction is favored at both acidic (pH 4) and basic (pH 8) conditions, while being less common at neutral pH. nih.gov

Table 1: Factors Influencing the Rate of Pyroglutamic Acid Formation

Factor Effect on Cyclization Rate Mechanistic Implication
pH Increased at acidic and basic pH Catalysis by protonation of the carboxylic acid or potential effects on the nucleophile. nih.gov
Temperature Increased with higher temperature Provides activation energy for the intramolecular reaction.
Protecting Group Directs intramolecular cyclization Prevents intermolecular reactions and influences the nucleophilicity of the amine.

Kinetics and Thermodynamics of Salt Formation and Dissociation

Z-L-Pyroglutamic acid dicyclohexylammonium (B1228976) salt is formed through a straightforward acid-base reaction between the acidic Z-L-pyroglutamic acid and the basic dicyclohexylamine (B1670486). This reaction is typically fast and driven by the favorable thermodynamics of proton transfer from a carboxylic acid to an amine.

Z-L-Pyroglutamic Acid + Dicyclohexylamine ⇌ Z-L-Pyroglutamic Acid Dicyclohexylammonium Salt

The thermodynamics of this salt formation are characterized by a negative enthalpy change (ΔH), indicating an exothermic reaction, and likely a positive entropy change (ΔS) in solution due to the formation of ions from neutral molecules, leading to a spontaneous reaction (negative Gibbs free energy change, ΔG).

The dissociation of the salt in a solvent is an equilibrium process governed by the nature of the solvent and the temperature. In polar solvents, the salt will dissociate into the Z-L-pyroglutamate anion and the dicyclohexylammonium cation. The extent of dissociation can be described by an equilibrium constant (Kdiss).

Table 2: Estimated Thermodynamic Parameters for the Formation and Dissociation of this compound

Process ΔH (Enthalpy) ΔS (Entropy) ΔG (Gibbs Free Energy)
Salt Formation (in non-polar solvent) Negative (Exothermic) Slightly Negative Negative (Spontaneous)
Salt Dissociation (in polar solvent) Positive (Endothermic) Positive Depends on T and solvent

Note: The values in this table are qualitative estimations based on general chemical principles.

Detailed Mechanistic Pathways of Derivatization Reactions

This compound serves as a convenient and stable starting material for various derivatization reactions. The salt form offers advantages in handling and purification compared to the free acid. The primary site of derivatization is the carboxylate group of the pyroglutamate (B8496135) anion.

Common derivatization reactions include esterification and amidation. The general mechanistic pathway involves the activation of the carboxylate followed by nucleophilic attack.

Esterification: To form an ester, the carboxylate must be converted into a better leaving group. This is typically achieved by reacting the salt with an activating agent (e.g., a carbodiimide (B86325) like DCC or EDC) in the presence of an alcohol. The activating agent forms a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol nucleophile to form the ester and a urea (B33335) byproduct. Alternatively, direct alkylation of the carboxylate with an alkyl halide can occur, although this is less common for preparative synthesis. The synthesis of a pyroglutamate lauroyl ester has been achieved through a two-step process involving a methyl ester intermediate, catalyzed by either a lipase (B570770) or an ion exchange resin. researchgate.net

Amidation: Similar to esterification, the formation of an amide requires the activation of the carboxylate. Using coupling agents like HATU or HOBt/DCC, the carboxylate is converted into an activated ester, which is then susceptible to nucleophilic attack by a primary or secondary amine to yield the corresponding amide.

The dicyclohexylammonium cation generally does not directly participate in the reaction mechanism but can influence the solubility of the starting material and the reaction conditions required.

Stereochemical Control and Diastereoselectivity in Synthetic Sequences

The inherent chirality of Z-L-pyroglutamic acid, derived from the naturally occurring L-glutamic acid, makes it a valuable chiral building block in asymmetric synthesis. researchgate.net The rigid five-membered lactam ring provides a well-defined conformational scaffold that can effectively control the stereochemical outcome of reactions at adjacent positions.

The use of pyroglutamic acid derivatives is a cornerstone in the asymmetric synthesis of a variety of biologically active molecules and natural products. researchgate.net The stereocenter at C2 of the pyroglutamate ring can direct the approach of reagents to other positions on the ring, leading to high diastereoselectivity.

For instance, Michael addition reactions involving pyroglutamic acid derivatives can proceed with a high degree of stereocontrol, allowing for the synthesis of substituted pyroglutamic acids with defined stereochemistry. arizona.eduosi.lv The stereochemical outcome of electrophilic addition reactions can also be highly selective due to the steric and electronic properties of the pyroglutamate scaffold. nih.gov

While the dicyclohexylammonium counterion is not the primary source of stereochemical control, its bulky nature can influence the steric environment around the pyroglutamate anion. In certain reactions, this large, non-coordinating cation could play a secondary role in diastereoselectivity by influencing the aggregation state of the reactants or by sterically shielding one face of the molecule. However, the dominant factor in stereochemical control remains the chirality of the pyroglutamic acid moiety itself. The study of how different counterions impact stereochemistry is an active area of research. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared, High-Resolution Mass Spectrometry)

Spectroscopic methods provide fundamental information about the molecular structure and composition of Z-L-Pyroglutamic acid dicyclohexylammonium (B1228976) salt by measuring the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Interactive Table 1: Representative NMR Data for the L-Pyroglutamic Acid Moiety (Note: Data is for L-Pyroglutamic acid and serves as a reference for the pyroglutamate (B8496135) portion of the salt. Actual shifts may vary depending on the solvent and formation of the salt.)

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H ~4.16 Triplet α-CH
¹H ~2.38 Multiplet β-CH₂
¹H ~2.01, ~2.49 Multiplets γ-CH₂
¹³C ~175-180 Singlet Carboxyl Carbon (C=O)
¹³C ~170-175 Singlet Lactam Carbonyl (C=O)
¹³C ~60.97 Singlet α-Carbon (CH)
¹³C ~32.28 Singlet β-Carbon (CH₂)

Data sourced from publicly available spectral databases for L-Pyroglutamic acid. nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Z-L-Pyroglutamic acid dicyclohexylammonium salt would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring, the C=O stretching of the carboxylate group, and the N-H stretching of the dicyclohexylammonium ion. Studies on L-pyroglutamic acid have identified its key spectral features, which would be present in the salt. nih.govchemicalbook.com

Interactive Table 2: Expected Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Lactam) Stretch 3100-3300
C-H (Aliphatic) Stretch 2850-3000
C=O (Lactam) Stretch 1680-1720
C=O (Carboxylate) Asymmetric Stretch 1550-1610

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of a compound. For this compound (C₂₅H₃₆N₂O₅), the expected monoisotopic mass would be approximately 444.2675 g/mol . americanchemicalsuppliers.com Techniques like electrospray ionization (ESI) would likely be used to gently ionize the salt, allowing for the detection of the intact molecular ion or the individual pyroglutamate and dicyclohexylammonium ions. The high accuracy of HRMS helps to unequivocally confirm the compound's chemical formula.

Chromatographic Separation and Purity Analysis (e.g., High-Performance Liquid Chromatography, Chiral High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating the compound from impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of this compound. Commercial suppliers often specify a purity of ≥99% as determined by HPLC. americanchemicalsuppliers.comjk-sci.com A typical method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile. semanticscholar.org The compound would be detected using a UV detector, typically around 205-210 nm, where the amide bond absorbs. This method is crucial for quality control, ensuring the compound is free from starting materials, by-products, or degradation products.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since the compound is derived from the L-enantiomer of pyroglutamic acid, it is critical to determine its enantiomeric purity. Chiral HPLC is specifically designed for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to different retention times. Alternatively, the pyroglutamic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov For related compounds like Z-L-pyroglutamic acid N-hydroxysuccinimide ester, chiral HPLC is used to confirm high enantiomeric purity (≥99.5%). americanchemicalsuppliers.com

Gas Chromatography (GC)

Gas chromatography is generally less suitable for the direct analysis of non-volatile salts like this compound. However, it can be used to analyze volatile derivatives of the pyroglutamic acid moiety. nih.gov For instance, after converting the pyroglutamic acid into a more volatile ester derivative, GC could be employed for analysis, potentially on a chiral column to assess enantiomeric purity.

Advanced Structural Elucidation Methods (e.g., X-ray Crystallography for related derivatives)

While a crystal structure for this compound itself may not be publicly documented, X-ray crystallography is a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. wikipedia.org This technique can be applied to related derivatives of glutamic acid to provide insights into stereochemistry, bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a fully protected glutamic acid derivative has been determined, providing precise structural information. researchgate.net Such data is invaluable for understanding the conformation of the pyroglutamate ring and how it might be influenced by the protecting group and crystal packing forces.

Techniques for Reaction Monitoring and Kinetic Profiling

Understanding the kinetics of formation and consumption of pyroglutamic acid derivatives is important for optimizing synthesis and assessing stability.

Several analytical methods can be employed to monitor the progress of reactions involving this compound. Liquid chromatography-tandem mass spectrometry (LC-MS-MS) is a particularly powerful technique for this purpose. It allows for the rapid, sensitive, and selective quantification of reactants, intermediates, and products in complex mixtures, such as fermentation media or reaction crude. nih.gov By tracking the concentration of species over time, detailed kinetic profiles can be established. researchgate.net For example, the rate of pyroglutamic acid formation from glutamic acid has been studied under various pH conditions, often using reversed-phase HPLC-MS methods to separate and identify the components. acs.org These techniques provide crucial data for understanding reaction mechanisms and optimizing process parameters.

Theoretical and Computational Chemistry Studies on Z L Pyroglutamic Acid Dicyclohexylammonium Salt

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of Z-L-Pyroglutamic acid dicyclohexylammonium (B1228976) salt at the electronic level. DFT methods are employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties of the individual ions (Z-L-pyroglutamate anion and dicyclohexylammonium cation) and the ion pair.

Molecular Geometry and Vibrational Analysis: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the Z-L-pyroglutamate and dicyclohexylammonium ions. These optimized geometries provide bond lengths, bond angles, and dihedral angles. Subsequent frequency calculations can predict the infrared (IR) and Raman spectra of the compound, which can be compared with experimental spectra to validate the computational model.

Electronic Properties: Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO and LUMO are crucial for understanding the molecule's reactivity, with the HOMO energy relating to its electron-donating ability and the LUMO energy to its electron-accepting ability. The energy gap provides an indication of the molecule's kinetic stability. researchgate.net

Illustrative Data from DFT Calculations:

Calculated PropertyDescriptionSignificance
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles of the most stable conformation.Foundation for all other computational studies and comparison with crystallographic data.
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the propensity to donate electrons.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net
Mulliken Atomic ChargesDistribution of electron charge among the atoms in the molecule.Helps to identify electrophilic and nucleophilic sites.
Vibrational FrequenciesCalculated IR and Raman spectra.Aids in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For Z-L-Pyroglutamic acid dicyclohexylammonium salt, MD simulations can provide detailed information about its conformational flexibility and the dynamics of the ions in different environments, such as in solution or in the solid state.

Conformational Analysis: The Z-L-pyroglutamic acid moiety and the two cyclohexyl rings of the dicyclohexylammonium cation have significant conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformations and the transitions between them. This is crucial for understanding how the molecule behaves in solution and how it might interact with other molecules. For instance, studies on similar cyclic amino acid derivatives have utilized MD to understand their conformational preferences. rsc.org

Solvation Effects: MD simulations can explicitly model the interactions between the salt and solvent molecules, providing insights into the solvation process and the structure of the solvation shell. This is important for understanding the solubility and reactivity of the salt in different solvents.

Prediction of Reactivity, Selectivity, and Reaction Pathways

Computational methods can be used to predict the reactivity and selectivity of this compound.

Reactivity Indices: DFT calculations can be used to compute various reactivity descriptors, such as the Fukui functions and local softness, which can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Reaction Pathway Modeling: For potential reactions involving the Z-L-pyroglutamate anion or the dicyclohexylammonium cation, computational methods can be used to model the reaction pathways. This involves locating the transition state structures and calculating the activation energies, providing a detailed mechanistic understanding of the reaction.

Analysis of Intermolecular Interactions and Crystal Packing in the Salt Form

The solid-state structure of this compound is governed by a network of intermolecular interactions. Computational techniques are invaluable for characterizing these interactions and understanding the crystal packing.

Hydrogen Bonding: The primary intermolecular interactions in the crystal lattice are expected to be hydrogen bonds between the carboxylate group of the Z-L-pyroglutamate anion and the ammonium (B1175870) group of the dicyclohexylammonium cation. Quantum chemical calculations can be used to quantify the strength and geometry of these hydrogen bonds.

Crystal Structure Prediction: Computational crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal structures based on their lattice energies. This can aid in the interpretation of experimental X-ray diffraction data and provide insights into polymorphism.

Topological Analysis: The Atoms in Molecules (AIM) theory can be applied to the calculated electron density to characterize the nature of the intermolecular interactions. researchgate.net This method can distinguish between covalent bonds, hydrogen bonds, and weaker van der Waals interactions based on the properties of the electron density at the bond critical points.

Illustrative Table of Intermolecular Interactions:

Interaction TypeInteracting GroupsComputational Method for AnalysisSignificance
Hydrogen Bonding-COO⁻ (Pyroglutamate) and -NH₂⁺- (Dicyclohexylammonium)DFT, AIMPrimary driving force for the formation of the salt and its crystal structure.
Van der Waals InteractionsCyclohexyl rings, Z-groupDFT with dispersion correction (DFT-D)Contribute to the overall stability of the crystal packing.
Electrostatic InteractionsAnionic and cationic moietiesMolecular Electrostatic Potential (MEP) mappingGoverns the long-range interactions between the ions.

Emerging Research Areas and Future Directions in the Study of Z L Pyroglutamic Acid Dicyclohexylammonium Salt

Supramolecular Chemistry and Self-Assembly

The principles of supramolecular chemistry, which focus on the non-covalent interactions between molecules, are central to understanding the potential of Z-L-Pyroglutamic acid dicyclohexylammonium (B1228976) salt in forming ordered structures. The interplay between the ionic pairing, hydrogen bonding capabilities, and steric factors of this salt are key areas of investigation.

Molecular recognition is a fundamental concept in supramolecular chemistry, where molecules selectively bind to one another through a variety of non-covalent forces. In the context of Z-L-Pyroglutamic acid dicyclohexylammonium salt, several types of non-covalent interactions are anticipated to play a crucial role in its self-assembly and molecular recognition properties. These interactions include:

Ionic Interactions: The primary interaction is the electrostatic attraction between the negatively charged carboxylate of the Z-L-Pyroglutamic acid and the positively charged dicyclohexylammonium cation. This strong interaction forms the basis of the salt itself.

Hydrogen Bonding: The pyroglutamic acid moiety contains a lactam ring with a secondary amide, which can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The carboxylate group also acts as a hydrogen bond acceptor. The dicyclohexylammonium ion has two N-H groups that are potent hydrogen bond donors. These multiple hydrogen bonding sites allow for the formation of intricate networks.

Hydrophobic Interactions: The two cyclohexyl rings of the counterion are non-polar and can engage in hydrophobic interactions, driving the aggregation of the salt in aqueous environments and influencing its packing in the solid state.

π-π Stacking: The benzyloxycarbonyl (Z) group on the pyroglutamic acid contains an aromatic ring, which can participate in π-π stacking interactions with other aromatic systems. This can further direct the self-assembly process.

The combination of these interactions allows for a high degree of specificity in molecular recognition, a property that is being explored for applications in sensing and separation technologies. The chirality of the L-pyroglutamic acid component is expected to play a significant role in enantioselective recognition processes.

The ability of this compound to engage in multiple non-covalent interactions makes it a promising building block for the design of complex supramolecular architectures. Researchers are investigating its potential to form various organized structures, such as gels, liquid crystals, and crystalline co-assemblies. The formation of these structures is highly dependent on factors like solvent polarity, temperature, and the presence of other interacting molecules.

Supramolecular AssemblyPotential Driving ForcesPotential Applications
Organogels Hydrogen bonding, π-π stacking, solvophobic interactionsDrug delivery, tissue engineering
Liquid Crystals Anisotropic molecular shape, directional intermolecular interactionsOptical displays, sensors
Chiral Nanostructures Chiral recognition, hierarchical self-assemblyAsymmetric catalysis, chiroptical materials

Applications in Advanced Materials Science

The unique properties of this compound make it a candidate for the development of advanced materials with tailored functionalities. Its chirality, biocompatibility, and propensity for self-assembly are key attributes being harnessed in this field.

Z-L-Pyroglutamic acid and its derivatives are valuable chiral building blocks in organic synthesis. acs.org The dicyclohexylammonium salt form can offer advantages in terms of handling, stability, and solubility in certain organic solvents. Researchers are exploring its use as a precursor for the synthesis of a variety of functional organic materials, including:

Chiral Polymers: The pyroglutamic acid moiety can be incorporated into polymer backbones or as pendant groups to create chiral polymers. These materials are of interest for applications in chiral separations, asymmetric catalysis, and chiroptical devices.

Pharmaceutical Intermediates: L-pyroglutamic acid is a precursor for the synthesis of various biologically active molecules. researchgate.netchemicalbook.com The dicyclohexylammonium salt can serve as a convenient and stable form of this important chiral synthon.

Functional Dyes and Pigments: The modification of the pyroglutamic acid structure and its incorporation into chromophoric systems could lead to new chiral dyes with interesting optical properties, such as circular dichroism and circularly polarized luminescence.

The dicyclohexylammonium counterion can also play a role in the material's properties, for example, by influencing the morphology and processability of the resulting polymeric materials.

There is a growing interest in creating "smart" materials that can respond to external stimuli, such as changes in pH, temperature, or light. Bio-inspired materials, which mimic the structures and functions of biological systems, are a major focus of this research. The inherent biocompatibility of amino acid derivatives makes this compound an attractive component for such systems.

Potential applications in this area include:

Stimuli-Responsive Gels: The non-covalent interactions holding together supramolecular gels formed from this salt can be disrupted by external stimuli, leading to a reversible gel-sol transition. This property could be exploited in drug delivery systems, where the drug is released in response to a specific trigger.

Self-Healing Materials: The dynamic and reversible nature of non-covalent bonds can be utilized to create materials that can autonomously repair damage.

Biomimetic Membranes and Vesicles: The amphiphilic character of the salt, with its polar head group and non-polar counterion and Z-group, could enable its self-assembly into bilayer structures, mimicking biological membranes.

The chirality of the L-pyroglutamic acid component is also crucial for bio-inspired applications, as biological systems are inherently chiral and often exhibit stereospecific interactions.

Biocatalytic Transformations and Enzyme-Assisted Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental sustainability. Research in this area is exploring the use of enzymes to both synthesize and modify this compound and its derivatives.

Enzymatic reactions involving pyroglutamic acid and its derivatives are being investigated. For instance, lipases have been shown to be effective in the synthesis of pyroglutamate (B8496135) esters. nih.gov The enzyme pyroglutamate aminopeptidase (B13392206) can be used to cleave the pyroglutamate residue from the N-terminus of peptides and proteins. wikipedia.org

Future research in this area may focus on:

Enzymatic Synthesis of Z-L-Pyroglutamic Acid: Developing enzymatic routes for the synthesis of Z-L-Pyroglutamic acid could provide a more sustainable alternative to chemical methods. This could involve the use of glutaminyl cyclases or other enzymes that can catalyze the cyclization of glutamine or glutamic acid derivatives. google.com

Enzyme-Assisted Polymerization: Utilizing enzymes to catalyze the polymerization of monomers derived from Z-L-Pyroglutamic acid could lead to the formation of well-defined chiral polymers with controlled molecular weights and architectures.

Biocatalytic Derivatization: Enzymes could be employed to selectively modify the structure of this compound to create new derivatives with enhanced properties.

The use of biocatalysis in conjunction with this chiral building block opens up new avenues for the green synthesis of complex molecules and materials.

Research AreaKey FocusPotential Impact
Supramolecular Chemistry Understanding and controlling non-covalent interactions for self-assembly.Development of novel gels, liquid crystals, and sensors.
Advanced Materials Science Utilization as a chiral building block for functional polymers and bio-inspired systems.Creation of smart materials for drug delivery, self-healing applications, and chiral technologies.
Biocatalysis Employing enzymes for the synthesis and modification of the compound and its derivatives.Greener and more selective routes to valuable chiral molecules and materials.

Studies on Enzyme-Mediated Modifications of the Compound

Research into enzyme-mediated modifications of pyroglutamic acid is revealing the dynamic nature of this molecule and its role in biological and biotechnological contexts. These modifications include both the formation and the cleavage of the pyroglutamate ring, catalyzed by specific enzymes.

Formation by Glutaminyl Cyclases: In many proteins and peptides, an N-terminal pyroglutamate (pGlu) residue is formed through the post-translational modification of N-terminal glutamine or glutamate (B1630785). This cyclization is catalyzed by enzymes known as glutaminyl cyclases (QCs). Studies in the fungus Neurospora crassa identified two such enzymes, QC-1 and QC-2, located in the endoplasmic reticulum. This enzymatic modification is crucial for the structural stability of certain industrial enzymes, such as cellulases, conferring resistance to thermal denaturation and protecting against degradation by aminopeptidases. The identification of these enzymes in fungi opens avenues for their use in biotechnology to enhance the stability of recombinant proteins.

Cleavage by Pyroglutamyl Peptidases: Conversely, the pyroglutamate residue can be enzymatically removed. The enzyme pyroglutamate aminopeptidase (also known as pyroglutamyl-peptidase I) specifically cleaves the pGlu residue from the N-terminus of peptides and proteins. This enzymatic action restores a free N-terminus, which is critical for processes like Edman degradation-based protein sequencing, where a blocked N-terminus like pyroglutamate prevents analysis. These enzymes have a ubiquitous distribution in nature and are valuable tools in protein chemistry.

Other Enzymatic Modifications: Beyond cyclization and cleavage, other enzymes can act on pyroglutamic acid derivatives. For instance, the lipase (B570770) from Candida antarctica (CAL-B) has been shown to catalyze the aminolysis of pyroglutamic acid derivatives, demonstrating the potential for forming amide bonds enzymatically. This highlights the possibility of using enzymes to further functionalize the pyroglutamic acid scaffold.

Table 2: Key Enzymes Modifying Pyroglutamic Acid

Enzyme Action Substrate Significance
Glutaminyl Cyclase (QC) Forms pyroglutamate ring N-terminal Glutamine/Glutamate Increases protein stability and resistance to peptidases.
Pyroglutamyl Peptidase Cleaves pyroglutamate ring N-terminal Pyroglutamate Unblocks N-terminus for protein sequencing.
Lipase (e.g., CAL-B) Catalyzes aminolysis Pyroglutamic acid derivatives Enzymatic formation of amide bonds.

Investigation of Metabolic Significance in Model Chemical Systems

While pyroglutamic acid is a known metabolite in the biological glutathione (B108866) cycle, recent research has focused on its formation and stability in simplified "model chemical systems." These studies are critical for understanding its non-enzymatic behavior, which has significant implications for the manufacturing and storage of pharmaceuticals, particularly therapeutic proteins like monoclonal antibodies.

The conversion of N-terminal glutamic acid to pyroglutamic acid can occur spontaneously (non-enzymatically) in vitro. This chemical conversion is highly dependent on the conditions of the system. Investigations using aqueous buffer solutions have shown that the rate of pyroglutamate formation is strongly influenced by pH. One study found that the reaction is minimal at pH 6.2 but increases significantly at more acidic (pH 4) and more alkaline (pH 8) conditions.

The stability of pyroglutamic acid itself has also been examined in model systems. It is relatively stable at neutral pH but can be labile under strongly acidic (below pH 2) or alkaline (above pH 13) conditions. Furthermore, the conversion between glutamic acid and pyroglutamic acid is reversible, with the direction and rate of the reaction being dependent on environmental factors like temperature and pH. An increase in temperature accelerates the transformation.

These findings from model chemical systems are highly relevant for the biopharmaceutical industry. The non-enzymatic formation of pyroglutamate is considered a common degradation pathway for antibody-based drugs, where it can introduce heterogeneity into the final product. Understanding the kinetics of this reaction under different formulation conditions (e.g., pH, buffer type, temperature) allows for the development of strategies to predict and minimize this modification, ensuring the stability and quality of therapeutic proteins during production and long-term storage.

Table 3: Factors Influencing Pyroglutamate Formation in Model Systems

Factor Observation Implication
pH Minimal formation at pH ~6.2; increased rates at pH 4 and pH 8. Formulation pH is a critical parameter for controlling stability of protein therapeutics.
Temperature Increased temperature accelerates the conversion rate. Storage and processing temperatures must be carefully controlled.
Reversibility Glutamic acid and pyroglutamic acid can convert reversibly. The system can exist in an equilibrium state depending on conditions.
Physical State Reaction rates can differ between solution and solid (lyophilized) states. Formulation design (liquid vs. solid) impacts degradation pathways.

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